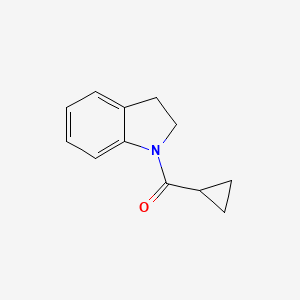

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-

Description

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- is a ketone derivative featuring a cyclopropyl group attached to a partially saturated indole moiety (2,3-dihydro-1H-indole). The 2,3-dihydroindole group introduces partial saturation in the indole ring, which may influence its electronic properties and binding affinity compared to fully aromatic indole derivatives.

These analogs are frequently used to explore structure-activity relationships (SAR) in cannabinoid receptor interactions .

Properties

IUPAC Name |

cyclopropyl(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLNXGWSSKHZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352607 | |

| Record name | 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293324-65-9 | |

| Record name | 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- typically involves the reaction of cyclopropyl ketones with indole derivatives under specific conditions. One common method includes the use of cyclopropyl bromide and indole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Reaction Conditions and Solvents

The choice of solvent and temperature significantly impacts reaction efficiency. Data from analogous reactions illustrates this:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 45 | 75 |

| DMF | 45 | 32 |

| DMSO | 45 | 15 |

| MeCN (acetonitrile) | 45 | 63 |

| DCM | 45 | 70 |

Key Observations :

-

THF and DCM show higher yields, likely due to improved solubility of reactants.

-

DMSO performs poorly, suggesting incompatibility with certain intermediates.

Analytical and Purification Methods

Post-synthesis, purification typically involves:

-

Column chromatography (e.g., silica gel with petroleum ether/EtOAc mixtures) .

-

Thin-layer chromatography (TLC) or HPLC for monitoring reaction progress.

Biological and Chemical Reactivity

While the query focuses on chemical reactions, the compound’s structural motifs (indole, cyclopropane, ketone) suggest potential bioactivity. Indole derivatives are known for:

The cyclopropane ring may enhance lipophilicity, influencing pharmacokinetics .

Key Reagents and Catalysts

Common reagents used in analogous reactions include:

Limitations and Challenges

Scientific Research Applications

Anticancer Properties

Mechanism of Action

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- has been explored for its cytotoxic effects against tumor cells. The compound's structure allows it to interact with DNA and inhibit critical cellular processes that lead to cancer cell proliferation. Specifically, it has been noted for its ability to bind to DNA in a manner similar to other known anticancer agents such as CC-1065 and duocarmycins, which are known for their potent cytotoxicity against various cancer cell lines .

Case Studies

Research indicates that prodrugs derived from cyclopropylindoles exhibit enhanced therapeutic efficacy when activated at tumor sites. In vitro studies have demonstrated significant cytotoxic potential against tumor cells when exposed to these compounds. For instance, MTT assays have shown a direct correlation between the concentration of the drug and the reduction of viable tumor cells . Furthermore, in vivo studies using tumor xenografts in animal models have confirmed the effectiveness of these compounds in reducing tumor size and improving survival rates .

Development of Novel Therapeutics

Targeted Drug Delivery

One of the most promising applications of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- is in the development of targeted drug delivery systems. The compound can be utilized in conjunction with monoclonal antibodies or other targeting agents to deliver cytotoxic drugs specifically to cancer cells. This method enhances the therapeutic index by minimizing systemic toxicity while maximizing drug concentration at the tumor site .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of Methanone derivatives has been studied extensively. These compounds demonstrate favorable biodistribution characteristics, allowing for rapid clearance from circulation and high accumulation at tumor sites. This property is crucial for ensuring that the therapeutic effects are concentrated where they are most needed while reducing potential side effects associated with traditional chemotherapy .

Broader Implications in Medicinal Chemistry

Exploration of Structure-Activity Relationships (SAR)

The unique structure of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- provides a platform for exploring structure-activity relationships (SAR) that could lead to the development of more potent derivatives with improved efficacy and reduced toxicity profiles. Ongoing research aims to modify various functional groups within the molecule to optimize its pharmacological properties .

Potential as Antibiotics

While primarily recognized for its anticancer properties, there is emerging interest in the antibacterial potential of indole derivatives like Methanone. Studies on related compounds have shown promising results against resistant strains of bacteria, suggesting that this class of compounds could be further explored for dual applications in both oncology and infectious disease treatment .

Mechanism of Action

The mechanism of action of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table highlights key structural analogs, their substituents, and applications:

Key Differences and Implications

Cyclopropyl Substituents: The target compound features an unsubstituted cyclopropyl group, whereas analogs like UR-144 and XLR11 incorporate 2,2,3,3-tetramethylcyclopropyl groups. The absence of methyl groups in the target compound may result in faster metabolic degradation, reducing its psychoactive potency.

Indole Modifications: The 2,3-dihydro-1H-indol-1-yl group in the target compound introduces partial saturation, reducing aromaticity compared to the fully unsaturated indol-3-yl group in UR-144 or XLR11. This could alter electron distribution and receptor interaction profiles . Substituents on the indole nitrogen (e.g., pentyl, fluoropentyl) in analogs are critical for cannabinoid receptor affinity. The target compound’s unsubstituted dihydroindole may limit receptor binding unless further functionalized .

Pharmacological Activity :

Analytical Characterization

- Mass spectrometry and NMR are critical for confirming structures of related compounds. For instance, reports the use of chromatographic and spectral data (e.g., IR, ¹H/¹³C NMR) to characterize a tetramethylcyclopropyl indole derivative .

- The target compound’s dihydroindole moiety would likely show distinct NMR signals (e.g., upfield shifts for saturated carbons) compared to aromatic analogs .

Q & A

Q. What are the common synthetic routes for preparing cyclopropyl(2,3-dihydro-1H-indol-1-yl)methanone derivatives?

The synthesis typically involves condensation reactions between indole derivatives and cyclopropane-containing precursors. For example:

- Acid-catalyzed Friedel-Crafts acylation : Cyclopropyl carbonyl chloride reacts with 2,3-dihydro-1H-indole under Lewis acid catalysis (e.g., AlCl₃) to form the methanone scaffold .

- Multi-step functionalization : Alkylation of the indole nitrogen followed by cyclopropanation using diethylzinc and diiodomethane .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for intermediates like 1H-indol-3-yl derivatives .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- HPLC/GC-MS : Quantifies purity and detects trace impurities (e.g., unreacted indole precursors) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity and indole substitution patterns. Key signals include cyclopropyl protons (δ 0.8–1.5 ppm) and indole aromatic protons (δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers mitigate instability issues during storage?

- Storage conditions : –20°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclopropane ring .

- Lyophilization : Stabilizes hygroscopic derivatives for long-term use .

- UV monitoring : Regular checks for degradation (e.g., λmax shifts in UV-Vis spectra) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

- DFT calculations vs. crystallography : Compare optimized geometries (e.g., Gaussian 09) with X-ray structures to validate bond angles and torsional strain in the cyclopropane ring .

- SHELXL refinement : Use anisotropic displacement parameters to resolve electron density ambiguities in crowded regions (e.g., indole-cyclopropane junctions) .

- Dynamic NMR : Detect conformational flexibility in solution that static models may miss .

Q. What experimental strategies are used to characterize receptor-binding affinity and selectivity?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) to measure displacement at cannabinoid receptors CB1/CB2 .

- Functional assays : cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with human CB1/CB2 receptors .

- Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can researchers address discrepancies in pharmacological data across studies?

- Standardized protocols : Use identical cell lines (e.g., CHO-K1 for CB1) and assay conditions (e.g., 5% DMSO tolerance) to minimize variability .

- Orthogonal validation : Cross-check binding data with functional assays (e.g., calcium flux vs. GTPγS binding) .

- Structural analogs : Compare with controlled substances like UR-144 or XLR-11 to contextualize potency .

Q. What computational tools predict metabolic pathways for this compound?

- ADMET predictors (e.g., SwissADME) : Identify likely Phase I oxidation sites (e.g., cyclopropane ring or indole nitrogen) .

- Molecular docking (AutoDock Vina) : Simulate interactions with CYP3A4/2C19 isoforms to prioritize in vitro testing .

- Mass spectral libraries (mzCloud) : Match fragmentation patterns to known metabolites of synthetic cannabinoids .

Q. How are regulatory compliance challenges managed in academic research?

- Controlled substance analog screening : Compare structural similarity to scheduled compounds (e.g., UR-144 under the Controlled Substances Act) using Tanimoto similarity indices ≥0.85 .

- DEA licensing : Secure Schedule I research registration for in vivo studies .

- Documentation : Maintain detailed logs of synthesis, storage, and disposal per federal guidelines .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Common Pharmacological Assay Parameters

| Assay Type | Conditions | Outcome Metric | Reference |

|---|---|---|---|

| CB1 Binding | 10 nM [³H]CP-55,940, 90 min, 37°C | IC₅₀ (nM) | |

| Functional (cAMP) | Forskolin-stimulated HEK293 cells | EC₅₀/Emax (%) | |

| Metabolic Stability | Human liver microsomes, NADPH | t₁/₂ (min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.